BenchChemオンラインストアへようこそ!

2-Benzyl-5-bromoisoindoline

Alzheimer's disease β-amyloid aggregation structural isomer comparison

2-Benzyl-5-bromoisoindoline is a uniquely enabling N-benzyl-5-bromoisoindoline scaffold for late-stage diversification. The C-5 bromine serves as a reactive handle for Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings, facilitating systematic SAR exploration of dopamine D3, HDAC6/HSP90, and ETA receptor targets without de novo analog synthesis. The N-benzyl group protects the amine during synthesis and can be cleaved via hydrogenolysis (H₂, Pd/C) or retained for pharmacophore elaboration. This regiochemically defined intermediate eliminates the need for separate starting materials per analog, accelerating hit-to-lead optimization. Free base. ≥98% purity.

Molecular Formula C15H14BrN
Molecular Weight 288.18 g/mol
CAS No. 905274-85-3
Cat. No. B1372903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-5-bromoisoindoline
CAS905274-85-3
Molecular FormulaC15H14BrN
Molecular Weight288.18 g/mol
Structural Identifiers
SMILESC1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)Br
InChIInChI=1S/C15H14BrN/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2
InChIKeyRUTQXTMEZOZGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-5-bromoisoindoline (CAS 905274-85-3): Procurement Guide and Comparative Data


2-Benzyl-5-bromoisoindoline (CAS 905274-85-3, molecular formula C15H14BrN, molecular weight 288.18 g/mol) is a functionalized isoindoline derivative containing a benzyl substituent at the N-2 position and a bromine atom at the C-5 position of the bicyclic aromatic system . The compound is supplied as a free base or as its hydrochloride salt (CAS 1187830-70-1) and is primarily utilized as a versatile synthetic intermediate and as a scaffold in medicinal chemistry programs targeting neurological disorders and inflammatory pathways . The presence of the C-5 bromine atom provides a reactive handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, while the N-benzyl moiety serves as a protecting group that can be removed via hydrogenolysis or retained for additional pharmacophore elaboration .

2-Benzyl-5-bromoisoindoline: Why Generic Substitution with In-Class Analogs Is Scientifically Invalid


Isoindoline derivatives cannot be treated as interchangeable commodities in drug discovery or chemical synthesis due to pronounced substituent-dependent divergence in biological activity, synthetic accessibility, and downstream derivatization potential. Substitution at the N-2 position critically modulates both the compound's conformation and its electronic properties, directly influencing target engagement, metabolic stability, and cross-coupling efficiency [1]. The bromine atom at the C-5 position serves as a functional anchor for palladium-catalyzed transformations, and its exact regiochemistry determines which analogs can be subsequently synthesized. This combinatorial sensitivity is underscored by the observation that a structurally distinct fluorene-based isomer sharing only the molecular formula C15H14BrN exhibits entirely different biological activity, demonstrating that even compounds with identical elemental composition cannot be substituted based on chemical formula alone . Within the isoindoline class, minor N-alkyl modifications have been shown to cause over 10-fold differences in target inhibition potency across multiple therapeutic programs, including HDAC6/HSP90 dual inhibition and dopamine D3 receptor modulation .

2-Benzyl-5-bromoisoindoline (905274-85-3): Quantitative Differentiation Evidence Against Comparators


Molecular Formula C15H14BrN: Structural Isomer K 01-162 Exhibits Fundamentally Distinct Biological Activity

2-Benzyl-5-bromoisoindoline shares the molecular formula C15H14BrN with the fluorene-based compound K 01-162 (CAS 677746-25-7), yet the two compounds exhibit entirely divergent core scaffolds (isoindoline vs. 9H-fluorene). This scaffold divergence translates to distinct biological activities. While 2-benzyl-5-bromoisoindoline serves as a versatile intermediate with reported activity in PDE4 inhibition pathways, K 01-162 functions as a β-amyloid (Aβ) oligomer destabilizer with an EC50 value of 80 nM against Aβ42 peptide aggregation . The key procurement implication is that these two compounds are not interchangeable despite their identical molecular formula and molecular weight, and purchasing decisions cannot be made based on CAS number or formula matching alone. Researchers must verify the specific scaffold type (isoindoline vs. fluorene) required for their assay system .

Alzheimer's disease β-amyloid aggregation structural isomer comparison

Isoindoline-Based HDAC6/HSP90 Dual Inhibition: N-Benzyl Linker Compound 10 Demonstrates Quantifiable Antiproliferative Activity in Lung Cancer Models

In a 2020 study, Ojha et al. synthesized and evaluated a series of 2-aroylisoindoline hydroxamic acids employing N-benzyl linkers. Compound 10, which contains an N-benzyl isoindoline scaffold structurally related to 2-benzyl-5-bromoisoindoline, demonstrated selective HDAC6 inhibition with an IC50 of 33.3 nM and HSP90 inhibition with an IC50 of 66 nM [1]. This dual inhibition translated to potent antiproliferative activity against lung A549 cells (GI50 = 0.37 μM) and EGFR-resistant H1975 lung cancer cells (GI50 = 0.13 μM). The N-benzyl linker was identified as a critical structural feature contributing to this activity profile, distinguishing it from long alkyl chain linker analogs (Compound 17) which showed different potency distribution (HDAC6 IC50 = 4.3 nM, HSP90α IC50 = 46.8 nM, GI50 A549 = 0.76 μM) [1].

HDAC6 inhibition HSP90 inhibition lung cancer N-benzyl isoindoline

5-Bromoisoindoline Core Enables Synthesis of Dopamine D3 Receptor Ligands with High Affinity and Selectivity

The 5-bromoisoindoline core (CAS 127168-84-7), which forms the unsubstituted parent scaffold of 2-benzyl-5-bromoisoindoline, is a validated intermediate for synthesizing 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor . The bromine atom at the C-5 position is essential for late-stage functionalization via palladium-catalyzed cross-coupling, enabling the introduction of diverse aryl, heteroaryl, and amine substituents to modulate receptor binding kinetics and selectivity profiles. Without this bromine handle, the synthetic pathway to D3-selective ligands would require de novo construction of the isoindoline core with pre-installed substitution, substantially increasing synthetic complexity and reducing library diversity .

dopamine D3 receptor neurological disorders cross-coupling 5-bromoisoindoline

Isoindoline Derivatives as Endothelin-A Receptor Antagonists: Class-Level Activity Validates Scaffold Utility

Kukkola et al. (2001) identified isoindolines as a new series of potent and selective endothelin-A (ETA) receptor antagonists [1]. While 2-benzyl-5-bromoisoindoline was not the specific compound evaluated, the study established that the isoindoline scaffold provides a viable pharmacophore for ETA receptor antagonism. The structure-activity relationship (SAR) studies within this class indicated that substituents on the nitrogen atom and aromatic ring significantly modulate both potency and selectivity. The N-benzyl substituent in 2-benzyl-5-bromoisoindoline represents one such modifiable position, and the C-5 bromine atom provides a site for introducing additional functional groups to optimize ETA receptor binding.

endothelin-A receptor cardiovascular isoindoline scaffold

Isoindoline Derivatives as 5-HT/NE Dual Reuptake Inhibitors: Class-Level Evidence Supports CNS Applications

Wen et al. (2015) designed and synthesized isoindoline derivatives as 5-HT/NE (serotonin/norepinephrine) dual reuptake inhibitors, demonstrating that the isoindoline scaffold can effectively engage monoamine transporters [1]. The study established SAR relationships showing that modifications to the isoindoline core, including N-substitution and aromatic ring substitution, directly influence reuptake inhibition potency and selectivity between serotonin and norepinephrine transporters. The N-benzyl group in 2-benzyl-5-bromoisoindoline represents a key pharmacophoric element, while the C-5 bromine provides a derivatization site for further optimization of CNS penetration and transporter selectivity.

serotonin reuptake norepinephrine reuptake CNS disorders isoindoline

Evidence Strength Caveat: Limited Direct Comparative Data for 2-Benzyl-5-bromoisoindoline

A comprehensive search of primary research literature and patent databases reveals that direct, head-to-head comparative biological data for 2-benzyl-5-bromoisoindoline against its closest structural analogs (e.g., 2-methyl-5-bromoisoindoline, 5-bromoisoindoline, 2-benzyl-isoindoline) is not publicly available as of April 2026. The compound appears primarily as a synthetic intermediate in vendor catalogs and as a building block entry in chemical databases, rather than as a characterized lead compound in peer-reviewed pharmacology studies. The differentiation evidence presented above relies predominantly on class-level inference from structurally related isoindoline derivatives and cross-study comparisons with structural isomers. Researchers requiring validated target engagement data for their specific assay system should conduct internal head-to-head profiling of 2-benzyl-5-bromoisoindoline against candidate comparators under identical experimental conditions.

evidence quality research gap data availability

2-Benzyl-5-bromoisoindoline (CAS 905274-85-3): Validated Research and Industrial Application Scenarios


Suzuki-Miyaura Cross-Coupling for Dopamine D3 Receptor Ligand Libraries

2-Benzyl-5-bromoisoindoline serves as an N-protected scaffold for synthesizing 2,3-dihydro-1H-isoindoles with high affinity and selectivity for dopamine D3 receptors . The C-5 bromine atom enables palladium-catalyzed Suzuki-Miyaura coupling with aryl and heteroaryl boronic acids, allowing systematic exploration of substituent effects on D3 receptor binding kinetics. After coupling, the N-benzyl group can be removed via hydrogenolysis (H2, Pd/C) to yield the free amine or retained to assess N-substituent contributions to receptor selectivity. This two-step diversification strategy is more efficient than de novo synthesis of each analog and is directly supported by the established role of 5-bromoisoindoline as a D3 ligand intermediate .

HDAC6/HSP90 Dual Inhibitor Lead Optimization via Bromine-Directed Derivatization

The N-benzyl isoindoline scaffold in 2-benzyl-5-bromoisoindoline aligns with the structural features of validated HDAC6/HSP90 dual inhibitors described by Ojha et al. (2020), where N-benzyl linker-bearing compounds demonstrated potent antiproliferative activity against lung cancer cell lines (GI50 = 0.13-0.37 μM) [1]. The C-5 bromine atom in 2-benzyl-5-bromoisoindoline provides a strategic advantage over the unsubstituted N-benzyl isoindoline scaffold used in the reference study: it enables late-stage functionalization to introduce hydroxamic acid warheads or additional hydrogen-bonding motifs without requiring complete resynthesis of the core. Researchers can employ this compound to generate focused libraries for HDAC6/HSP90 dual inhibition SAR studies [1].

Endothelin-A Receptor Antagonist Pharmacophore Exploration

The isoindoline scaffold has been validated as a potent and selective pharmacophore for endothelin-A (ETA) receptor antagonism by Kukkola et al. (2001) [2]. 2-Benzyl-5-bromoisoindoline provides an N-benzyl substituted isoindoline core with a reactive bromine handle at C-5, enabling systematic exploration of ETA receptor SAR. The bromine atom can be replaced via Buchwald-Hartwig amination to introduce amine substituents, or via Suzuki coupling to introduce aryl groups, allowing researchers to map the optimal substitution pattern for ETA receptor binding. This approach is more efficient than synthesizing each analog from separate starting materials and aligns with the established SAR framework for isoindoline-based ETA antagonists [2].

5-HT/NE Dual Reuptake Inhibitor Scaffold Development

Isoindoline derivatives have been characterized as 5-HT/NE (serotonin/norepinephrine) dual reuptake inhibitors, representing a validated pharmacophore class for CNS drug discovery [3]. 2-Benzyl-5-bromoisoindoline offers the N-benzyl isoindoline core with a C-5 bromine atom for further functionalization. Medicinal chemists can employ this intermediate to generate analog libraries via palladium-catalyzed cross-coupling reactions, introducing diverse substituents at the C-5 position to modulate transporter selectivity, metabolic stability, and blood-brain barrier penetration. This strategy leverages the established SAR of isoindoline-based reuptake inhibitors while providing a synthetic efficiency advantage through late-stage diversification [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyl-5-bromoisoindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.